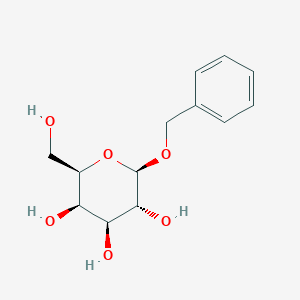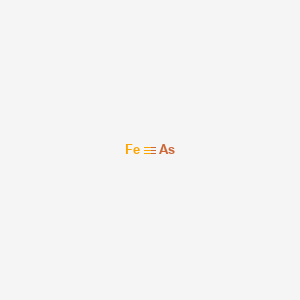
Iron arsenide (FeAs)
描述
Iron arsenide, commonly referred to as FeAs, is a type of iron arsenide oxide. Notable for its layered structure and intriguing physical properties, iron arsenide has been extensively studied in the field of materials science, particularly in the context of superconductivity. Iron arsenides typically exist in various compound forms, such as Fe2As2, incorporated into different layered matrices alongside other elements like strontium, barium, and oxygen (Kawaguchi et al., 2010).
Synthesis Analysis
Iron arsenide compounds, including various oxides like (Fe2As2)(Sr4(Sc,Ti)3O8) and (Fe2As2)(Ba4Sc3O7.5), have been synthesized through methods focusing on the formation of layered structures. These structures combine antifluorite Fe2As2 layers with perovskite-type oxide layers. The synthesis involves intricate processes to stabilize the unique tetragonal structures conducive to their distinctive properties (Kawaguchi et al., 2010).
Molecular Structure Analysis
The molecular structure of iron arsenides like (Fe2As2)(Ba4Sc3O7.5) is characterized by a tetragonal space group and consists of alternating stacks of Fe2As2 layers and triple perovskite-type oxide layers. The structural arrangement allows for variations in the interlayer distances and provides a framework that can influence electronic and magnetic behaviors, crucial for their superconducting properties (Kawaguchi et al., 2010).
Chemical Reactions and Properties
Iron arsenide compounds exhibit diverse chemical behaviors based on their structural composition and the surrounding matrix. The chemical properties are significantly influenced by the FeAs layers' interaction with adjacent layers of other compounds, such as oxides or other metals, which can alter their reactivity and stability. While specific reactions of FeAs are not detailed here, the chemical behavior is pivotal in determining their applications, especially in catalysis and superconductivity (Kawaguchi et al., 2010).
Physical Properties Analysis
The physical properties of iron arsenides, such as electrical conductivity and magnetic susceptibility, are noteworthy, especially in their superconducting phases. For example, bulk samples of certain FeAs compounds have exhibited diamagnetism up to 28 K, an indication of their superconducting capabilities. The physical properties are highly dependent on the specific structure and composition of the FeAs layers and their interaction with other elements within the compound (Kawaguchi et al., 2010).
Chemical Properties Analysis
The chemical properties of FeAs compounds are closely linked to their molecular structure and synthesis method. These properties influence the compounds' reactivity, stability, and interaction with other substances. The layered structure of iron arsenides allows for significant variations in chemical properties when different atoms or groups are introduced into the structure, impacting their potential use in various applications, including electronic devices and superconductors (Kawaguchi et al., 2010).
科学研究应用
Superconductivity : Iron arsenide, particularly when doped or combined with other elements, exhibits remarkable superconducting properties. For instance, the ternary iron arsenide BaFe2As2 becomes superconducting by hole doping achieved through partial substitution of barium with potassium, achieving a critical temperature (Tc) of 38 K (Rotter, Tegel, & Johrendt, 2008). Similarly, superconductivity at temperatures as high as 16 K has been observed in lithium iron arsenide phases close to LiFeAs (Pitcher et al., 2008).
Multiferroic Properties : FeAs monolayers have been predicted to exhibit multiferroic properties, showing both ferroelasticity and antiferromagnetism. This property is attributed to a weak hybridization between Fe d and As p orbitals, offering potential applications in spintronics and other multifunctional devices (Xuan et al., 2022).
Magnetic Properties : FeAs compounds have been found to exhibit various magnetic properties, such as ferromagnetism and antiferromagnetism, at room temperature. These properties, along with their high critical temperature and intrinsic magnetic characteristics, make them promising candidates for spintronics applications (Jiao et al., 2019).
Structural Distortions Under Pressure and Chemical Doping : The structure of iron arsenides like BaFe2As2 and their behavior under pressure and chemical doping have provided insights into the electronic structure evolution and the role of Fermi surface modification in inducing superconductivity (Kimber et al., 2009).
Kondo Effect : Certain iron arsenides exhibit behaviors characteristic of the Kondo effect, where spin-flip scattering between charge carriers and local moments in the undoped FeAs layer may coexist with spin-density wave (SDW) phases (Dai et al., 2009).
安全和危害
未来方向
Fluorination of the FeAs monolayer can align the local moments in parallel and reorient the easy axis along the in-plane direction. As such, the fluorinated FeAs monolayer is potentially a long-sought multiferroic material that enables a strong coupling between ferroelasticity and ferromagnetism . The potassium deposition can be used as a practical experiment method for revealing the intrinsic electron structure and gap anisotropy of 122 iron-based superconductors in future studies .
属性
IUPAC Name |
arsanylidyneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKVGYBAMGARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe]#[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsFe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065219 | |
| Record name | Iron arsenide (FeAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron arsenide (FeAs) | |
CAS RN |
12005-88-8, 12330-50-6, 12044-16-5 | |
| Record name | Iron arsenide (Fe2As) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron arsenide (Fe3As2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12330-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron arsenide (FeAs) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12044-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric arsenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron arsenide (FeAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron arsenide (FeAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




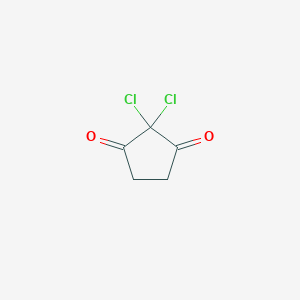
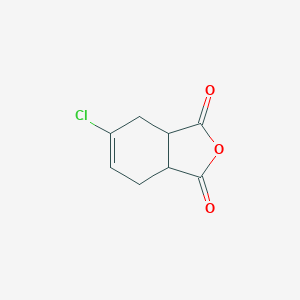
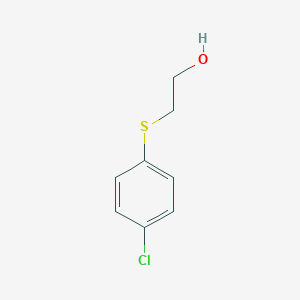
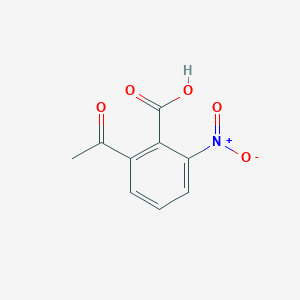
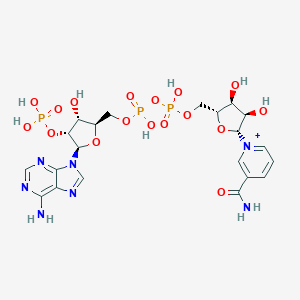

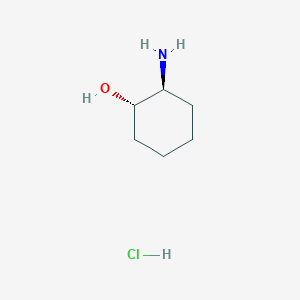
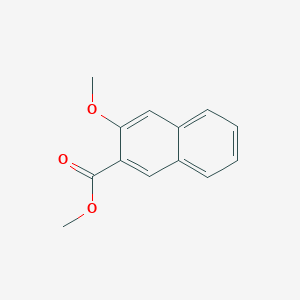
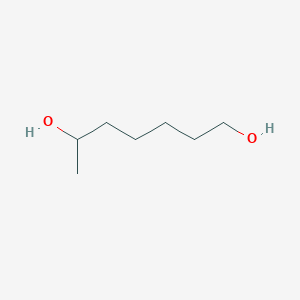
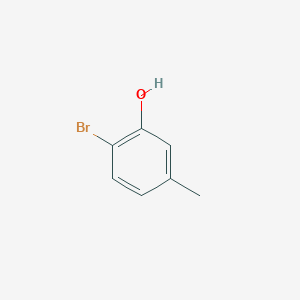
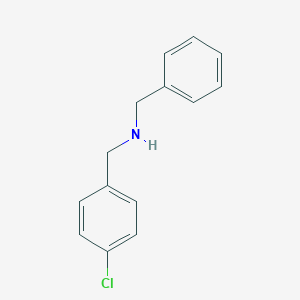
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
